molecular formula C20H22ClN7OS B563626 N-Deshydroxyethyl Dasatinib-d8 CAS No. 1189998-96-6

N-Deshydroxyethyl Dasatinib-d8

Cat. No.: B563626
CAS No.: 1189998-96-6
M. Wt: 452.003
InChI Key: DOBZFFWLHXORTB-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deshydroxyethyl Dasatinib-d8 is a labeled metabolite of Dasatinib . It is used in the treatment of cancers and immune diseases . It is also a COVID-19-related research product .


Synthesis Analysis

The synthesis of this compound involves the Dasatinib-based moiety binding to IAP ligand via a linker to form SNIPER to degrade ABL . The molecular weight is 452 and the molecular formula is C20H14D8ClN7OS .


Chemical Reactions Analysis

This compound is a Dasatinib-based moiety that binds to IAP ligand via a linker to form SNIPER to degrade ABL . More detailed information about its chemical reactions was not found in the search results.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 452 and the molecular formula is C20H14D8ClN7OS . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Analytical Method Development

A study by Thappali et al. (2012) developed a sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of methotrexate, dasatinib, and its active metabolite N-deshydroxyethyl dasatinib in rat plasma. This method facilitated pharmacokinetic studies, demonstrating the utility of N-deshydroxyethyl dasatinib-d8 in precise drug monitoring and interaction studies within a preclinical setting. The method showed excellent sensitivity and specificity, making it a valuable tool for drug development and pharmacokinetic research (Thappali et al., 2012).

Drug Metabolism and Pharmacokinetics

Research has extensively studied the metabolism and disposition of dasatinib, including the role of its metabolites like N-deshydroxyethyl dasatinib. Christopher et al. (2008) investigated the metabolic pathways of dasatinib after oral administration to humans, identifying various metabolites and their contributions to the drug's pharmacokinetic profile. This research is crucial for understanding dasatinib's efficacy and safety, providing insights into how modifications to dasatinib's structure, such as this compound, could influence these properties and potentially lead to the development of new therapeutic agents with improved pharmacokinetic characteristics (Christopher et al., 2008).

Pharmacokinetic Interaction Studies

The interaction of dasatinib with various substances, including nutraceuticals, has been the focus of pharmacokinetic studies, highlighting the importance of understanding how this compound may interact with other compounds. Maher et al. (2018) developed a validated UPLC-MS/MS method for quantifying dasatinib in plasma, applying it to study pharmacokinetic interactions between dasatinib and selected nutraceuticals in Wistar rats. Such studies are fundamental for identifying potential drug-nutraceutical interactions, ensuring the safe and effective use of dasatinib and its metabolites in clinical practice (Maher et al., 2018).

Mechanism of Action

Target of Action

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib . The primary targets of this compound are the ABL tyrosine kinase and the IAP ligand . ABL tyrosine kinase is a protein that plays a crucial role in cell division and is often found in an abnormal form in certain types of cancer . The IAP ligand is a protein that inhibits apoptosis, or programmed cell death .

Mode of Action

This compound, being a derivative of Dasatinib, acts as a ligand that binds to the ABL tyrosine kinase . This compound forms a molecule known as a SNIPER (Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) by binding to the IAP ligand via a linker . The formation of the SNIPER molecule leads to the degradation of ABL .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .

Safety and Hazards

While specific safety and hazards information for N-Deshydroxyethyl Dasatinib-d8 was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dasatinib-d8 .

Future Directions

While specific future directions for N-Deshydroxyethyl Dasatinib-d8 were not found in the search results, it is noted that Dasatinib is used in the treatment of chronic myeloid leukaemia and Philadelphia chromosome-positive acute lymphoblastic leukaemia . This suggests potential future directions for this compound in similar applications.

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZFFWLHXORTB-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675797
Record name N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189998-96-6
Record name N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.